

Application Notes and Protocols for Cabozantinib-d6 Detection by Mass Spectrometry

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Compound of Interest

Compound Name: Cabozantinib-d6

Cat. No.: B12426220

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This document provides detailed application notes and protocols for the quantitative analysis of **Cabozantinib-d6** in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following information is based on established methods for Cabozantinib and its deuterated internal standards.

Introduction

Cabozantinib is a potent small molecule inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and RET.^[1] In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as **Cabozantinib-d6**, is crucial for accurate quantification. This document outlines the key mass spectrometry parameters and experimental protocols for the detection of **Cabozantinib-d6**. While the literature predominantly describes methods for Cabozantinib-d4, the principles and parameters are readily adaptable for **Cabozantinib-d6**.^[1]^[2]^[3]

Mass Spectrometry Parameters

The determination of Cabozantinib and its deuterated analogs is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 1: Mass Spectrometry Parameters for Cabozantinib and Deuterated Analogs

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (V)
Cabozantinib	502.2	391.1	70	30
Cabozantinib-d4	506.3	391.2	70	30
Cabozantinib-d6 (Predicted)	~508.2	~391.1 or ~397.1*	~70	~30

Note: The product ion for **Cabozantinib-d6** will depend on the position of the deuterium labels. If the deuterium atoms are on a part of the molecule that is lost during fragmentation, the product ion may be the same as that of the unlabeled compound. If they are on the fragmented portion, the product ion mass will be shifted.

Table 2: General Ion Source and Gas Parameters

Parameter	Typical Value
Ion Spray Voltage (V)	5500
Source Temperature (°C)	500
Curtain Gas (psi)	20
Nebulizer Gas (psi)	30
Heater Gas (psi)	45
Collision Gas	Nitrogen

Liquid Chromatography Parameters

Chromatographic separation is essential to resolve Cabozantinib from potential interferences in the biological matrix.

Table 3: Liquid Chromatography Conditions

Parameter	Method 1 (Isocratic)	Method 2 (Gradient)
Column	Xbridge C18, 50 x 4.6 mm, 5 μ m[1]	Phenomenex Synergy Polar-RP, 50 x 2.0 mm, 4 μ m[2][4][5]
Mobile Phase A	10 mM Ammonium formate in Water	0.1% Formic acid in Water
Mobile Phase B	Methanol	0.1% Formic acid in Acetonitrile
Composition	20:80 (A:B)[1]	Gradient
Flow Rate (mL/min)	0.7[1]	0.4
Column Temperature (°C)	40[1]	Ambient
Injection Volume (μ L)	5	Not Specified
Run Time (min)	2.5[1]	5

Experimental Protocols

Sample Preparation

Two common methods for extracting Cabozantinib from plasma are protein precipitation and liquid-liquid extraction.

Protocol 4.1.1: Protein Precipitation[2][4][5]

- To 50 μ L of plasma sample, add an appropriate volume of internal standard working solution (**Cabozantinib-d6**).
- Add 150 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube or well plate.

- Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 4.1.2: Liquid-Liquid Extraction^{[1][6]}

- To a known volume of plasma, add the internal standard solution.
- Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
- Vortex vigorously for 5-10 minutes.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject the reconstituted sample into the LC-MS/MS system.

Standard Curve and Quality Control Sample Preparation

- Prepare a stock solution of Cabozantinib in a suitable solvent such as methanol or DMSO.^{[1][3]}
- Prepare a series of working standard solutions by serially diluting the stock solution.
- Spike blank plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentrations.
- Prepare a working solution of the internal standard (**Cabozantinib-d6**).

Method Validation Summary

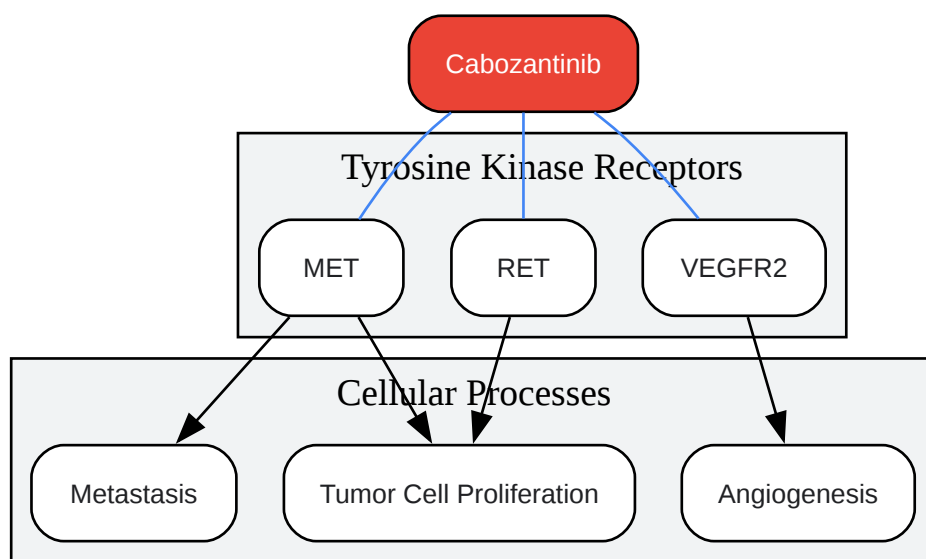
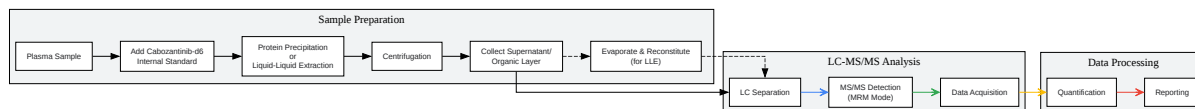
The referenced methods were validated according to regulatory guidelines, and the following performance characteristics were reported.

Table 4: Method Validation Parameters

Parameter	Result
Linearity Range	5.0 - 5000.0 pg/mL[1] or 50 - 5000 ng/mL[2][3][4][5]
Correlation Coefficient (r^2)	≥ 0.9994 [1][6]
Intra-day Precision (% CV)	1.95 to 2.37[1]
Inter-day Precision (% CV)	2.93 to 9.3[1]
Accuracy	99.5 to 104.8%[1]
Recovery	103.0 to 107.7%[2][3][4][5]

Visualizations

Experimental Workflow



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